molecular formula C8H16N2O2 B095684 2,2,4,5,5-Pentamethyl-1-imidazolidinol 3-oxide CAS No. 18796-02-6

2,2,4,5,5-Pentamethyl-1-imidazolidinol 3-oxide

Cat. No.: B095684
CAS No.: 18796-02-6
M. Wt: 172.22 g/mol
InChI Key: ANKGMEQLPXFSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

PNU 142721 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of PNU 142721 may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

PNU 142721 has been extensively studied for its scientific research applications, including:

Mechanism of Action

PNU 142721 exerts its effects through two primary mechanisms:

    Reverse Transcriptase Inhibition: PNU 142721 inhibits the activity of reverse transcriptase, an enzyme essential for the replication of HIV.

    Pregnane X Receptor Agonism: PNU 142721 activates the pregnane X receptor, a nuclear receptor that regulates the expression of genes involved in metabolism and detoxification.

Comparison with Similar Compounds

PNU 142721 is unique in its dual activity as a reverse transcriptase inhibitor and pregnane X receptor agonist. Similar compounds include:

    Efavirenz: Another reverse transcriptase inhibitor used in the treatment of HIV infections.

    Rifampicin: A pregnane X receptor agonist used as an antibiotic.

PNU 142721’s combination of activities makes it a valuable tool for studying the interplay between enzyme inhibition and receptor activation in various biological processes .

Properties

IUPAC Name

3-hydroxy-2,2,4,4,5-pentamethyl-1-oxidoimidazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-6-7(2,3)10(12)8(4,5)9(6)11/h12H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKGMEQLPXFSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C(N(C1(C)C)O)(C)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172124
Record name 2,2,4,5,5-Pentamethyl-1-imidazolidinol 3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>25.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663968
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

18796-02-6
Record name 2,2,4,5,5-Pentamethyl-1-imidazolidinol 3-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018796026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,4,5,5-Pentamethyl-1-imidazolidinol 3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.